Trp-Lys-Tyr-Met-Val-Met
CAS No.: 496068-62-3
Cat. No.: VC18501574
Molecular Formula: C41H60N8O8S2
Molecular Weight: 857.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 496068-62-3 |
---|---|
Molecular Formula | C41H60N8O8S2 |
Molecular Weight | 857.1 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C41H60N8O8S2/c1-24(2)35(40(55)47-33(41(56)57)17-20-59-4)49-38(53)32(16-19-58-3)46-39(54)34(21-25-12-14-27(50)15-13-25)48-37(52)31(11-7-8-18-42)45-36(51)29(43)22-26-23-44-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,44,50H,7-8,11,16-22,42-43H2,1-4H3,(H,45,51)(H,46,54)(H,47,55)(H,48,52)(H,49,53)(H,56,57)/t29-,31-,32-,33-,34-,35-/m0/s1 |
Standard InChI Key | VQBTUIJFUPRJOH-LXOXETEGSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES | CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Introduction
Chemical Structure and Physicochemical Properties
Primary Sequence and Stereochemistry
WKYMVm is composed of six amino acids: tryptophan (Trp), lysine (Lys), tyrosine (Tyr), methionine (Met), valine (Val), and a terminal D-methionine (d-Met). The presence of a D-amino acid at the C-terminus enhances its metabolic stability and receptor binding affinity . The peptide’s IUPAC name is L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl-D-methionine, and its SMILES notation is:
.
Table 1: Key Chemical Properties of WKYMVm
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 857.1 g/mol |
CAS Number | 187986-17-0, 211868-45-0 |
Solubility | Water-soluble |
Stability | Sensitive to proteolytic cleavage |
Structural Features Influencing Activity
The aromatic residues Trp and Tyr contribute to hydrophobic interactions with FPRs, while the positively charged Lys residue may facilitate binding to negatively charged receptor domains. The inclusion of methionine and valine enhances conformational flexibility, allowing the peptide to adopt optimal binding poses .
Biological Activity and Receptor Interactions
Agonist Potency Across FPR Subtypes
WKYMVm activates all three human FPR subtypes with nanomolar efficacy:
In murine FPR (mFPR), the peptide induces calcium mobilization with an EC of 1.2–1.5 nM, compared to 200 nM for fMLF . This superior potency is attributed to its ability to bind non-overlapping sites on the receptor, as evidenced by cross-desensitization experiments .
Calcium Mobilization and Chemotaxis
In transfected rat basophilic leukemia (RBL) cells expressing mFPR, WKYMVm (1 nM) triggers rapid intracellular calcium flux, whereas fMLF requires 100 nM to achieve comparable effects . Chemotaxis assays reveal a bell-shaped dose-response curve, with optimal migration at 1 nM for WKYMVm versus 100 nM for fMLF .
MAP Kinase Activation
WKYMVm stimulates phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) within 1–5 minutes in both human and murine FPR-expressing cells. At 50 nM, it induces robust ERK activation, while fMLF shows minimal activity at this concentration .
Table 2: Comparative Pharmacodynamics of WKYMVm and fMLF in mFPR
Parameter | WKYMVm (EC) | fMLF (EC) |
---|---|---|
Calcium Mobilization | 1.5 nM | 200 nM |
Chemotaxis | 1 nM | 100 nM |
ERK1/2 Phosphorylation | 50 nM | >1 μM |
Mechanism of Action and Signaling Pathways
Survival Signaling in Monocytes
Through protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K)-dependent pathways, WKYMVm promotes monocyte survival by upregulating anti-apoptotic proteins like Bcl-2 . This pro-survival effect is critical for its role in enhancing innate immune responses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume